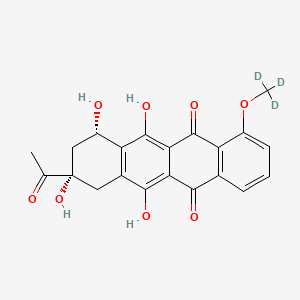
Methyl 6-Methoxy-2-naphthylacetate-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-Methoxy-2-naphthylacetate-d6 is a deuterated derivative of Methyl 6-Methoxy-2-naphthylacetate, which is an organic compound. It is widely used in scientific research, particularly in the field of drug discovery and development.
Mécanisme D'action
The mechanism of action of Methyl 6-Methoxy-2-naphthylacetate-d6 is not well understood. However, it is believed to undergo metabolic reactions in the body, such as hydrolysis, oxidation, and conjugation. These reactions can produce various metabolites, which can be detected and analyzed using various analytical techniques.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects, as it is not used as a drug or therapeutic agent. However, its deuterated nature makes it useful in the analysis of drug metabolism and pharmacokinetics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 6-Methoxy-2-naphthylacetate-d6 in lab experiments include its high purity, stability, and deuterated nature, which allows for accurate and reliable analysis of drug metabolites. However, its limitations include its high cost, limited availability, and the need for specialized equipment and expertise for its analysis.
Orientations Futures
There are several future directions for the use of Methyl 6-Methoxy-2-naphthylacetate-d6 in scientific research. These include the development of new analytical techniques for its analysis, the use of this compound in the analysis of drug-drug interactions, and the application of this compound in the study of drug toxicity and safety. Additionally, the use of this compound in the development of new drugs and drug delivery systems is an area of active research.
Méthodes De Synthèse
The synthesis method of Methyl 6-Methoxy-2-naphthylacetate-d6 involves the reaction of Methyl 6-Methoxy-2-naphthylacetate with deuterated methanol in the presence of a deuterating agent, such as deuterium oxide or deuterated sulfuric acid. The resulting product is a deuterated derivative of Methyl 6-Methoxy-2-naphthylacetate, which can be purified by various methods, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Methyl 6-Methoxy-2-naphthylacetate-d6 is used in scientific research as a tracer molecule for drug metabolism studies. It is particularly useful in the analysis of drug metabolites in biological samples, such as blood, urine, and tissue. This compound is also used in the development of new drugs, as it can provide information on the metabolic pathways of drug candidates.
Propriétés
Numéro CAS |
1246815-39-3 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
236.3 |
Nom IUPAC |
trideuteriomethyl 2-[6-(trideuteriomethoxy)naphthalen-2-yl]acetate |
InChI |
InChI=1S/C14H14O3/c1-16-13-6-5-11-7-10(8-14(15)17-2)3-4-12(11)9-13/h3-7,9H,8H2,1-2H3/i1D3,2D3 |
Clé InChI |
NWIMPGMAVYLECN-WFGJKAKNSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC |
Synonymes |
6-Methoxy-2-naphthaleneacetic Acid Methyl Ester-d6; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(4-Methoxybenzyl)-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565439.png)
![2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile](/img/structure/B565442.png)